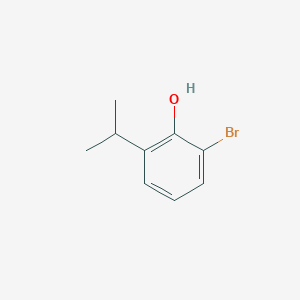
2-Bromo-6-isopropylphenol
説明
2-Bromo-6-isopropylphenol is a chemical compound with the molecular formula C9H11BrO . It contains 22 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-isopropylphenol includes 22 bonds in total: 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
2-Bromo-6-isopropylphenol has a molecular weight of 215.09 g/mol . Other physical and chemical properties such as its density, melting point, boiling point, etc., are not explicitly mentioned in the search results .科学的研究の応用
Synthesis of Substituted Phenols
2-Bromo-6-isopropylphenol: is utilized in the synthesis of various substituted phenols. This process involves heating substituted cyclohexanones with diethyl dibromo-malonate. The efficiency and potential mechanisms of this procedure are of significant interest in organic chemistry research .
Analytical Chemistry
In analytical chemistry, 2-Bromo-6-isopropylphenol is used as a standard or reagent. Its properties, such as boiling point and molecular weight, are essential for the identification and quantification of substances in complex mixtures .
Medical Research
This compound has found applications in medical research, particularly in the identification of viral pathogens. It is used in protocols for research purposes only, especially in the context of virus detection and additional resources .
Industrial Applications
2-Bromo-6-isopropylphenol: serves as a crucial intermediate in various industrial applications. It is used in the manufacturing of pharmaceuticals and as an additive in different chemical processes .
Environmental Impact
The environmental impact of 2-Bromo-6-isopropylphenol is an area of study, particularly in the context of its use and disposal. Research is focused on understanding its behavior in the environment and potential effects on ecosystems .
Biotechnology
In biotechnology, 2-Bromo-6-isopropylphenol is part of the toolkit for life science research. It is used in the development of new biotechnological methods and products, contributing to advancements in the field .
Material Science
The compound’s role in material science includes its use in the development of new materials and the study of their properties. It is a valuable component in the synthesis of advanced materials with specific characteristics .
Analytical Methods
2-Bromo-6-isopropylphenol: is also relevant in the development of new analytical methods. It can be used as a reference compound in various chromatographic and spectroscopic techniques, aiding in the precise quantification of substances .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as bronopol, which is also a brominated organic compound, have been shown to have wide-spectrum antimicrobial properties .
Mode of Action
It’s worth noting that bronopol, a similar compound, is proposed to generate bacteriostasis in bacteria via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .
Pharmacokinetics
The compound’s physical form is reported to be liquid , which could potentially influence its bioavailability and pharmacokinetics.
Action Environment
The compound’s storage temperature is reported to be ambient , suggesting that it may be stable under normal environmental conditions.
特性
IUPAC Name |
2-bromo-6-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKMTZVSVBPWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-isopropylphenol | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2987432.png)
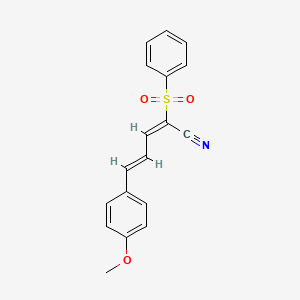

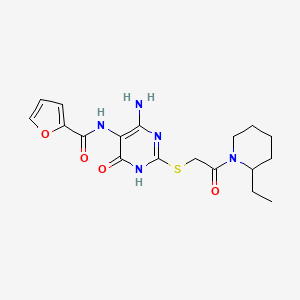

![1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2987438.png)
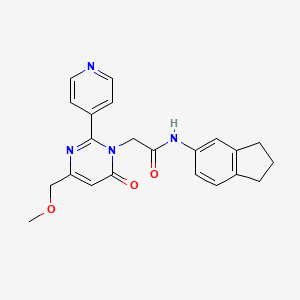
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)
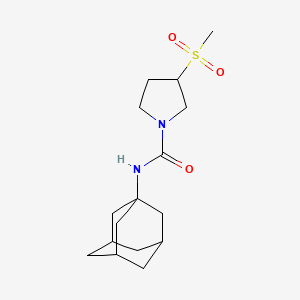
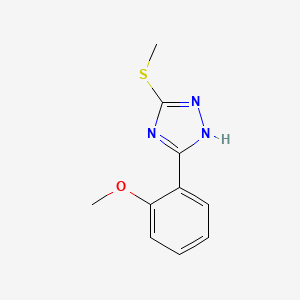
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
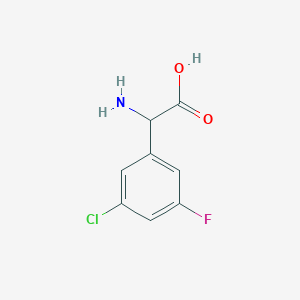
![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)